PqsR-IN-1

Description

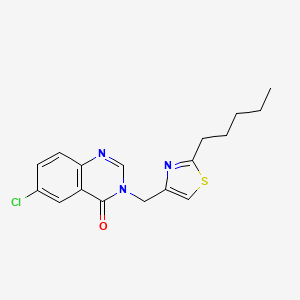

Structure

3D Structure

Properties

Molecular Formula |

C17H18ClN3OS |

|---|---|

Molecular Weight |

347.9 g/mol |

IUPAC Name |

6-chloro-3-[(2-pentyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one |

InChI |

InChI=1S/C17H18ClN3OS/c1-2-3-4-5-16-20-13(10-23-16)9-21-11-19-15-7-6-12(18)8-14(15)17(21)22/h6-8,10-11H,2-5,9H2,1H3 |

InChI Key |

NHLFNYUFUYOOKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC(=CS1)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PqsR-IN-1 in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of PqsR inhibitors, exemplified by the conceptual molecule "PqsR-IN-1," in the opportunistic pathogen Pseudomonas aeruginosa. The document details the pivotal role of the Pseudomonas quinolone signal (PQS) quorum sensing circuit in regulating virulence and biofilm formation, and how its antagonism presents a promising anti-virulence strategy.

The PqsR-Mediated Quorum Sensing Pathway

Pseudomonas aeruginosa employs a complex network of quorum sensing (QS) systems to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and the formation of biofilms[1][2]. Among these, the PQS system is crucial for pathogenicity[1][3]. The central regulator of this system is the Pseudomonas quinolone signal regulator (PqsR), also known as MvfR (Multiple Virulence Factor Regulator)[1][3][4].

PqsR is a LysR-type transcriptional regulator that controls the expression of the pqsABCDE operon[1][3]. This operon is responsible for the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), including the signaling molecule 2-heptyl-4-hydroxyquinoline (HHQ) and its more potent derivative, 2-heptyl-3-hydroxy-4-quinolone (PQS)[1][3]. The conversion of HHQ to PQS is catalyzed by the monooxygenase PqsH[1][3].

Both HHQ and PQS can bind to the C-terminal ligand-binding domain of PqsR, inducing a conformational change that allows the N-terminal DNA-binding domain to interact with the promoter of the pqsA gene, thereby activating the transcription of the entire pqsABCDE operon in a positive feedback loop[1][3]. The final gene product, PqsE, plays a role in regulating the expression of other virulence genes, often in conjunction with the rhl QS system[2][4]. The activation of the PqsR-dependent signaling cascade ultimately leads to the production of various virulence factors, including pyocyanin, elastase, and rhamnolipids, as well as promoting biofilm maturation[3][4].

Mechanism of Action of this compound

This compound represents a class of competitive antagonists that target the PqsR protein. These small molecules are designed to bind to the ligand-binding domain of PqsR, the same site that recognizes the native autoinducers HHQ and PQS. By occupying this binding pocket, this compound prevents the conformational changes necessary for PqsR to become active and bind to the pqsA promoter. This inhibitory action effectively breaks the positive feedback loop of the PQS system.

The consequences of PqsR inhibition are a significant reduction in the transcription of the pqsABCDE operon and, consequently, a decrease in the production of HHQ and PQS. This leads to a downstream dampening of the entire PqsR-regulated virulence cascade. As a result, the production of key virulence factors such as the blue-green pigment pyocyanin, which generates reactive oxygen species, and factors contributing to biofilm formation, are markedly reduced[3][4]. Importantly, these inhibitors often do not affect bacterial growth, which may reduce the selective pressure for the development of resistance compared to traditional bactericidal antibiotics[4].

Quantitative Data on PqsR Inhibitors

The efficacy of PqsR inhibitors can be quantified through various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds in inhibiting PqsR-dependent gene expression or virulence factor production. Binding affinities, often expressed as the dissociation constant (Kd), provide a direct measure of the interaction between the inhibitor and the PqsR protein.

| Inhibitor | Target Assay | Strain | IC50 | Binding Affinity (Kd) | Reference |

| Compound 40 | PqsR reporter gene | PAO1-L | 0.25 ± 0.12 µM | - | [3] |

| PqsR reporter gene | PA14 | 0.34 ± 0.03 µM | - | [3] | |

| Compound 7 | PqsR reporter gene | PAO1-L | 0.98 ± 0.02 µM | - | [3] |

| Compound 61 | PqsR reporter gene | - | 1 µM | 10 nM | [5] |

| Compound 4 | PqsR reporter gene | - | 11 nM | - | [6] |

| Pyocyanin production | - | 200 nM | - | [6] | |

| M64 | PqsR reporter gene | - | - | - | [3] |

| Compound 1 | PQS system inhibition | PAO1 | 20.22 µM | - | [4] |

| Quinazolinone 8q | Pqs system inhibition | - | 4.5 µM | - | [4] |

Detailed Experimental Protocols

A systematic approach is required to identify and characterize novel PqsR inhibitors. This typically involves a primary screen to identify compounds that inhibit PqsR activity, followed by secondary assays to confirm their mechanism of action and evaluate their effects on bacterial physiology.

References

- 1. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [en.bio-protocol.org]

- 4. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of PqsR-IN-1 and its Analogs in the Inhibition of Bacterial Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Pseudomonas Quinolone Signal (PQS) quorum sensing system in Pseudomonas aeruginosa, with a specific focus on the transcriptional regulator PqsR and the role of inhibitory compounds, exemplified by PqsR-IN-1 and its analogs. This document details the PqsR signaling pathway, the mechanism of its inhibition, and provides detailed experimental protocols for studying PqsR-targeted quorum sensing inhibitors.

The PqsR Quorum Sensing System: A Key Regulator of Virulence

The PqsR (also known as MvfR) protein is a crucial transcriptional regulator in the intricate quorum sensing (QS) network of Pseudomonas aeruginosa, a versatile and opportunistic pathogen.[1] This system, alongside the las and rhl QS systems, orchestrates the expression of a wide array of virulence factors and is pivotal for biofilm formation, making it a prime target for the development of anti-virulence therapies.[1][2]

PqsR belongs to the LysR-type family of transcriptional regulators.[2][3] Its activation is triggered by the binding of specific 2-alkyl-4-quinolone (AQ) signal molecules, primarily the Pseudomonas quinolone signal (PQS; 2-heptyl-3-hydroxy-4(1H)-quinolone) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ).[3] Upon binding of these native agonists, PqsR undergoes a conformational change that enhances its ability to bind to the promoter region of the pqsABCDE operon.[2] This binding initiates the transcription of the pqsA-E genes, which are responsible for the biosynthesis of AQs, thus creating a positive feedback loop that amplifies the QS signal.[1][3] The activated PqsR also upregulates the expression of genes involved in the production of virulence factors such as pyocyanin, elastase, and rhamnolipids, and plays a significant role in biofilm maturation.[1][4]

This compound: A Representative PqsR Inhibitor

Quantitative Data for PqsR Inhibitors

While specific IC₅₀ and binding affinity data for this compound are not publicly available, the following tables summarize the activity of other well-characterized PqsR inhibitors with similar modes of action. This comparative data is valuable for understanding the potency of PqsR-targeted compounds.

Table 1: Inhibitory Concentration (IC₅₀) of Selected PqsR Inhibitors

| Compound | Target/Assay | Strain | IC₅₀ (µM) | Reference |

| Compound 40 | PqsR-based bioreporter | P. aeruginosa PAO1-L | 0.25 ± 0.12 | [2] |

| Compound 40 | PqsR-based bioreporter | P. aeruginosa PA14 | 0.34 ± 0.03 | [2] |

| PqsR-IN-3 | pqs system inhibition | P. aeruginosa | 3.7 | [5] |

| PqsR-IN-3 | Pyocyanin production | P. aeruginosa | 2.7 | [5] |

| Compound 1 | PQS system inhibition | P. aeruginosa PAO1 | 20.22 | [1] |

| Compound 16e | pqsA system inhibition | P. aeruginosa | 3.7 | [1] |

| QZN 34 | pqs system inhibition | P. aeruginosa | 4.5 | [1] |

Table 2: Binding Affinity of a Selected PqsR Inhibitor

| Compound | Method | Target | Dissociation Constant (Kd) | Reference |

| Compound 61 | Isothermal Titration Calorimetry | PqsR Ligand Binding Domain | 10 nM | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions within the PqsR quorum sensing system and the methodologies to study its inhibition, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PqsR inhibitors.

PqsR Reporter Gene Assay

This assay is used to quantify the inhibition of PqsR activity in a whole-cell-based system.

Materials:

-

P. aeruginosa strain carrying a pqsA promoter-reporter fusion (e.g., pqsA-luxCDABE or pqsA-lacZ).

-

Luria-Bertani (LB) broth and agar.

-

96-well microtiter plates (black plates with clear bottoms for luminescence, clear plates for absorbance).

-

Test compounds (PqsR inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Plate reader capable of measuring luminescence and absorbance at 600 nm (OD₆₀₀).

Protocol:

-

Culture Preparation: Inoculate the P. aeruginosa reporter strain into LB broth and grow overnight at 37°C with shaking.

-

Subculturing: Dilute the overnight culture 1:100 into fresh LB broth.

-

Compound Addition: In a 96-well plate, add 2 µL of the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known PqsR inhibitor) and a negative control (no inhibitor).

-

Inoculation: Add 198 µL of the diluted bacterial culture to each well.

-

Incubation: Incubate the plate at 37°C with shaking for 16-18 hours.

-

Measurement: After incubation, measure the OD₆₀₀ to assess bacterial growth. Subsequently, measure the reporter signal (luminescence or β-galactosidase activity).

-

Data Analysis: Normalize the reporter signal to the OD₆₀₀ to account for any effects on bacterial growth. Calculate the percentage of inhibition relative to the solvent control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Pyocyanin Quantification Assay

This assay measures the production of the PqsR-regulated virulence factor pyocyanin.

Materials:

-

P. aeruginosa wild-type strain (e.g., PAO1 or PA14).

-

King's A medium.

-

Chloroform.

-

0.2 M HCl.

-

Spectrophotometer.

Protocol:

-

Culture and Treatment: Grow P. aeruginosa in King's A medium in the presence of various concentrations of the test compound (and a solvent control) for 18-24 hours at 37°C with shaking.

-

Extraction:

-

Take 5 mL of the bacterial culture and centrifuge to pellet the cells.

-

Transfer 3 mL of the supernatant to a new tube.

-

Add 1.5 mL of chloroform and vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.

-

Centrifuge to separate the phases and carefully transfer the lower chloroform layer to a new tube.

-

Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous layer, which will turn pink.

-

-

Quantification:

-

Centrifuge to separate the phases.

-

Measure the absorbance of the upper pink layer at 520 nm (A₅₂₀).

-

Calculate the concentration of pyocyanin (in µg/mL) using the formula: Pyocyanin concentration = A₅₂₀ × 17.072.

-

-

Data Analysis: Normalize the pyocyanin concentration to the cell density (OD₆₀₀) of the culture. Calculate the percentage of inhibition of pyocyanin production compared to the solvent control.

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the effect of inhibitors on the formation of static biofilms.

Materials:

-

P. aeruginosa strain.

-

LB broth.

-

96-well flat-bottom polystyrene microtiter plates.

-

0.1% (w/v) crystal violet solution.

-

30% (v/v) acetic acid.

-

Plate reader capable of measuring absorbance at 595 nm.

Protocol:

-

Culture and Treatment: Grow an overnight culture of P. aeruginosa. Dilute the culture 1:100 in fresh LB broth. In a 96-well plate, add 100 µL of the diluted culture to wells containing 1 µL of the test compound at various concentrations (and a solvent control).

-

Biofilm Growth: Incubate the plate statically at 37°C for 24-48 hours.

-

Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile water to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the water runs clear. Invert the plate and tap on a paper towel to remove excess water.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the solvent control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct binding of PqsR to its target DNA and the disruption of this binding by an inhibitor.

Materials:

-

Purified PqsR protein.

-

DNA probe: A short, labeled (e.g., with biotin or a fluorescent dye) double-stranded DNA fragment containing the PqsR binding site from the pqsA promoter.

-

Unlabeled "cold" competitor DNA probe.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Native polyacrylamide gel (e.g., 6%).

-

TBE buffer.

-

Detection system appropriate for the DNA label.

Protocol:

-

Binding Reaction:

-

In separate tubes, set up the following reactions:

-

Labeled probe only.

-

Labeled probe + purified PqsR protein.

-

Labeled probe + purified PqsR protein + excess unlabeled cold probe (competition).

-

Labeled probe + purified PqsR protein + test inhibitor at various concentrations.

-

-

Incubate the reactions at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage in a cold room or on ice.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane (for biotin-labeled probes) or image the gel directly (for fluorescently labeled probes).

-

Detect the labeled DNA according to the manufacturer's instructions.

-

-

Analysis: A "shift" in the migration of the labeled probe in the presence of PqsR indicates protein-DNA binding. A decrease in the shifted band in the presence of the inhibitor demonstrates its ability to interfere with this interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity, stoichiometry, and thermodynamics of an inhibitor binding to PqsR.

Materials:

-

Purified PqsR protein.

-

Test inhibitor.

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Isothermal titration calorimeter.

Protocol:

-

Sample Preparation:

-

Dialyze the purified PqsR protein and dissolve the inhibitor in the same dialysis buffer to ensure a perfect buffer match.

-

Degas both the protein and inhibitor solutions.

-

Determine the accurate concentrations of the protein and inhibitor.

-

-

ITC Experiment:

-

Load the PqsR solution (typically in the µM range) into the sample cell of the calorimeter.

-

Load the inhibitor solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

-

Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

-

Perform a series of injections of the inhibitor into the protein solution.

-

-

Data Analysis:

-

The heat change upon each injection is measured.

-

The integrated heat data is plotted against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion

The PqsR quorum sensing system represents a highly attractive target for the development of novel anti-virulence agents to combat P. aeruginosa infections. This compound and its structural analogs, by acting as competitive inhibitors of PqsR, offer a promising strategy to disarm this pathogen without exerting bactericidal pressure. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new and potent PqsR inhibitors, paving the way for the development of innovative therapies to address the challenge of antimicrobial resistance.

References

- 1. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 2. Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

PqsR-IN-1: A Potent Inhibitor of the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key factor in its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS). The Pseudomonas quinolone signal (PQS) system, governed by the transcriptional regulator PqsR (also known as MvfR), plays a pivotal role in controlling the expression of numerous virulence factors and biofilm formation.[1][2][3] The emergence of multidrug-resistant strains of P. aeruginosa has underscored the urgent need for novel therapeutic strategies that circumvent traditional antibiotic mechanisms. Targeting virulence through the inhibition of QS pathways, such as the PqsR-mediated system, represents a promising anti-virulence approach to disarm the pathogen without exerting direct bactericidal pressure, which may slow the development of resistance.[1][3]

This technical guide focuses on PqsR-IN-1, a representative potent antagonist of PqsR, detailing its mechanism of action, inhibitory activity, and the experimental methodologies used for its characterization. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of PqsR inhibition as a therapeutic strategy against P. aeruginosa infections.

The PqsR Signaling Pathway

The PqsR protein is a LysR-type transcriptional regulator that controls the expression of the pqsABCDE operon.[3][4] This operon encodes the enzymes responsible for the biosynthesis of 2-heptyl-4-quinolone (HHQ), which is subsequently converted to the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone, by the monooxygenase PqsH.[2][3][5] Both HHQ and PQS can bind to the C-terminal ligand-binding domain of PqsR, leading to a conformational change that promotes the binding of PqsR to the promoter of the pqsA gene.[2][3][5] This interaction activates the transcription of the pqsABCDE operon, creating a positive feedback loop that amplifies the production of quinolone signals.[4][6] The activation of this pathway ultimately leads to the production of various virulence factors, including pyocyanin, elastase, and factors essential for biofilm maturation.[2][3] The PqsR system is intricately linked with other QS systems in P. aeruginosa, namely the las and rhl systems, forming a complex regulatory network that orchestrates the expression of virulence genes in a cell-density dependent manner.[2][4][7]

Caption: PqsR signaling pathway and the mechanism of inhibition by this compound.

Quantitative Data for this compound (Representative Inhibitor: Compound 40)

The inhibitory activity of PqsR antagonists is typically quantified using various in vitro assays. The following table summarizes the quantitative data for a potent PqsR inhibitor, Compound 40, which serves as a representative example for this compound.

| Parameter | Strain | Value | Reference |

| IC50 | P. aeruginosa PAO1-L | 0.25 ± 0.12 µM | [2][8] |

| IC50 | P. aeruginosa PA14 | 0.34 ± 0.03 µM | [2][8] |

IC50 (Half-maximal inhibitory concentration) values were determined using a pqsA promoter-lux-based bioreporter assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize PqsR inhibitors like this compound.

PqsR Reporter Gene Assay

This assay is used to quantify the inhibitory activity of compounds on the PqsR-mediated activation of the pqsA promoter.

Principle: A reporter strain of P. aeruginosa or a heterologous host like E. coli is engineered to contain a plasmid with the pqsA promoter fused to a reporter gene, such as luxCDABE (encoding luciferase) or lacZ (encoding β-galactosidase).[1] Activation of the pqsA promoter by PqsR in the presence of its native ligands (PQS or HHQ) leads to the expression of the reporter protein, which can be quantified by measuring luminescence or β-galactosidase activity. The addition of a PqsR inhibitor will decrease the reporter signal in a dose-dependent manner, allowing for the determination of the IC50 value.[9]

Detailed Methodology:

-

Strain and Culture Conditions: A P. aeruginosa strain (e.g., PAO1-L or PA14) carrying a pqsA-lux reporter fusion is grown overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.

-

Assay Preparation: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh medium.

-

Compound Addition: The test compound (this compound) is added to the wells of a microtiter plate at various concentrations. A DMSO control is also included.

-

Incubation: The diluted culture is added to the wells containing the test compounds. The plate is incubated at 37°C with shaking for a specified period (e.g., 18-24 hours).

-

Measurement: After incubation, the luminescence (for lux reporter) or β-galactosidase activity (for lacZ reporter) is measured using a plate reader. The optical density (OD600) is also measured to assess bacterial growth.

-

Data Analysis: The reporter activity is normalized to cell density. The percentage of inhibition is calculated relative to the DMSO control. The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Caption: Workflow for the PqsR reporter gene assay.

Pyocyanin Production Assay

This assay measures the effect of PqsR inhibitors on the production of the virulence factor pyocyanin.

Principle: Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa under the control of the PqsR quorum sensing system.[7][10] The amount of pyocyanin produced can be quantified spectrophotometrically after extraction from the bacterial culture supernatant. A reduction in pyocyanin production in the presence of an inhibitor indicates its efficacy in disrupting the PqsR signaling pathway.[10]

Detailed Methodology:

-

Culture Conditions: P. aeruginosa is grown in a pyocyanin-promoting medium (e.g., Pseudomonas Broth P) in the presence of the test compound or DMSO control at 37°C with shaking for 24-48 hours.

-

Extraction: After incubation, the cultures are centrifuged to pellet the bacterial cells. The supernatant is collected and filtered.

-

Pyocyanin Quantification: Pyocyanin is extracted from the supernatant by adding chloroform. The chloroform layer, now blue, is separated and acidified with 0.2 M HCl, which turns the solution pink.

-

Spectrophotometry: The absorbance of the acidified pyocyanin solution is measured at 520 nm. The concentration of pyocyanin is calculated using the molar extinction coefficient of pyocyanin at this wavelength.

-

Data Analysis: The pyocyanin production in the presence of the inhibitor is compared to the DMSO control to determine the percentage of inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity, stoichiometry, and thermodynamics of the interaction between a PqsR inhibitor and the PqsR protein.[11][12][13]

Principle: ITC measures the heat change that occurs when two molecules interact.[12][13] A solution of the PqsR inhibitor is titrated into a solution containing the purified PqsR ligand-binding domain. The heat released or absorbed during the binding event is detected by the calorimeter.[12][13] By analyzing the heat changes as a function of the molar ratio of the inhibitor to the protein, the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.[11][12]

Detailed Methodology:

-

Protein Purification: The ligand-binding domain of PqsR is expressed and purified.

-

Sample Preparation: The purified PqsR protein is dialyzed against a suitable buffer. The PqsR inhibitor is dissolved in the same buffer.

-

ITC Experiment: The PqsR protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.

-

Titration: The inhibitor is injected into the protein solution in a series of small aliquots. The heat change associated with each injection is measured.

-

Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Caption: Workflow for Isothermal Titration Calorimetry.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is used to qualitatively or quantitatively assess the ability of a PqsR inhibitor to prevent the binding of the PqsR protein to its target DNA promoter sequence.[14][15][16]

Principle: A labeled DNA probe containing the PqsR binding site from the pqsA promoter is incubated with purified PqsR protein in the presence and absence of the PqsR inhibitor. The protein-DNA complexes are then separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.[14][15] The binding of PqsR to the DNA probe results in a slower migrating band (a "shift") compared to the free probe. A competitive inhibitor will reduce the formation of this shifted band.[14][15]

Detailed Methodology:

-

Probe Preparation: A DNA fragment corresponding to the PqsR binding site in the pqsA promoter is synthesized and labeled (e.g., with 32P or a fluorescent dye).

-

Binding Reactions: The labeled DNA probe is incubated with purified PqsR protein in a binding buffer. For competition assays, increasing concentrations of the PqsR inhibitor are added to the reaction mixtures.

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

-

Detection: The positions of the free probe and the protein-DNA complexes are visualized by autoradiography (for 32P-labeled probes) or fluorescence imaging.

-

Analysis: The intensity of the shifted band is quantified to assess the degree of inhibition of PqsR-DNA binding by the inhibitor.

Conclusion

The inhibition of the PqsR transcriptional regulator presents a compelling strategy for the development of novel anti-virulence therapies against P. aeruginosa. This compound, as exemplified by potent inhibitors like Compound 40, demonstrates the potential to significantly attenuate the production of key virulence factors and disrupt the QS network of this pathogen. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new PqsR inhibitors. Further research and development in this area hold the promise of delivering new therapeutic options to combat the growing threat of multidrug-resistant P. aeruginosa infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards Translation of PqsR Inverse Agonists: From In Vitro Efficacy Optimization to In Vivo Proof‐of‐Principle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A New PqsR Inverse Agonist Potentiates Tobramycin Efficacy to Eradicate Pseudomonas aeruginosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 14. Electrophoretic mobility-shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Discovery and Synthesis of PqsR-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PqsR-IN-1, a potent inhibitor of the Pseudomonas aeruginosa quorum sensing transcriptional regulator, PqsR. This document details the signaling pathway, experimental protocols, and quantitative data associated with this promising anti-virulence compound.

Introduction to the PqsR Signaling Pathway

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes a complex cell-to-cell communication system, known as quorum sensing (QS), to regulate the expression of virulence factors and biofilm formation. The pqs system is one of the key QS circuits in P. aeruginosa and is governed by the transcriptional regulator PqsR (also known as MvfR).

The PqsR protein is activated by its native ligands, 2-heptyl-4-quinolone (HHQ) and 2-heptyl-3-hydroxy-4-quinolone (PQS). Upon binding, the PqsR-ligand complex activates the transcription of the pqsABCDE operon, which is responsible for the biosynthesis of alkylquinolones (AQs), including HHQ and PQS. This creates a positive feedback loop, amplifying the QS signal. The pqs system is intricately linked with other QS systems in P. aeruginosa, namely las and rhl, forming a hierarchical network that controls a wide array of virulence-associated genes.[1][2] Inhibition of PqsR is therefore a promising strategy to attenuate the virulence of P. aeruginosa without exerting bactericidal pressure, which may reduce the likelihood of resistance development.

References

PqsR-IN-1: A Technical Guide to its Inhibition of Pyocyanin Production in Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PqsR-IN-1, a potent inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) regulator PqsR. It details the molecular mechanisms of this compound, its profound impact on the production of the virulence factor pyocyanin, and the experimental protocols to quantify its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and antimicrobial drug development.

Introduction to the Pqs Quorum Sensing System

Pseudomonas aeruginosa, a formidable opportunistic pathogen, utilizes a complex network of cell-to-cell communication systems, known as quorum sensing (QS), to coordinate the expression of virulence factors and facilitate its survival and pathogenesis.[1] Among these, the Pseudomonas quinolone signal (PQS) system plays a pivotal role in regulating the production of numerous virulence factors, including the redox-active phenazine pigment, pyocyanin.[2][3]

The core of the PQS system is the LysR-type transcriptional regulator PqsR (also known as MvfR).[1] PqsR is activated by binding to its native ligands, 2-heptyl-3-hydroxy-4-quinolone (PQS) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ).[1][2] This activation triggers the upregulation of the pqsABCDE operon, which is responsible for the biosynthesis of alkyl-quinolones (AQs), thereby creating a positive feedback loop.[4][5] The PqsE protein, encoded by the pqsE gene within this operon, subsequently enhances the activity of the RhlR QS regulator, leading to the expression of downstream virulence genes, including those responsible for pyocyanin synthesis.[5][6] Given its central role in virulence, PqsR has emerged as a promising target for the development of anti-virulence therapies.[1][2]

This compound: A Potent Antagonist of the PqsR Receptor

This compound represents a class of potent synthetic antagonists designed to competitively inhibit the PqsR receptor. By binding to the ligand-binding pocket of PqsR, these inhibitors prevent the conformational changes required for its activation by native ligands like PQS and HHQ.[7][8] This blockade of PqsR activation leads to the downregulation of the pqsABCDE operon and, consequently, a significant reduction in the production of PQS-controlled virulence factors, most notably pyocyanin.[7][8][9] The inhibition of pyocyanin production serves as a reliable and easily quantifiable indicator of PqsR antagonism.[6][7]

Quantitative Effects of PqsR Inhibition on Pyocyanin Production

The efficacy of PqsR inhibitors is typically quantified by measuring the reduction in pyocyanin production in P. aeruginosa cultures. The following table summarizes representative quantitative data on the inhibition of pyocyanin production by potent PqsR antagonists, illustrating the dose-dependent nature of this inhibition.

| Inhibitor | P. aeruginosa Strain | IC50 (µM) for PqsR Reporter | Pyocyanin Inhibition | Reference |

| Compound 40 | PAO1-L | 0.25 ± 0.12 | >80% reduction at 3x IC50 | [7][8] |

| Compound 40 | PA14 | 0.34 ± 0.03 | >80% reduction at 3x IC50 | [7][8] |

| QSI 17 | - | 0.011 | Significant pyocyanin inhibition | [10] |

| QSI 4 | - | - | IC50 for pyocyanin inhibition ~7.73 µM | [10] |

Note: this compound is a representative name for a class of inhibitors. The data presented is from studies on highly potent PqsR antagonists with similar mechanisms of action.

Experimental Protocols

Pyocyanin Quantification Assay

This protocol details the extraction and quantification of pyocyanin from P. aeruginosa liquid cultures.

Materials:

-

P. aeruginosa culture grown in a suitable medium (e.g., King's A broth)

-

Chloroform

-

0.2 N Hydrochloric acid (HCl)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Grow P. aeruginosa in the presence of the PqsR inhibitor or a vehicle control (e.g., DMSO) for 18-24 hours at 37°C with shaking.

-

Centrifuge 5 mL of the bacterial culture at 4,000 x g for 10 minutes to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add 3 mL of chloroform to the supernatant and vortex vigorously for 30 seconds to extract the blue pyocyanin pigment into the chloroform layer.

-

Centrifuge at 4,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the lower blue chloroform layer to a new tube.

-

Add 1.5 mL of 0.2 N HCl to the chloroform extract and vortex vigorously. The pyocyanin will move to the acidic aqueous phase, which will turn pink.

-

Centrifuge at 4,000 x g for 5 minutes to separate the phases.

-

Measure the absorbance of the upper pink aqueous layer at 520 nm (OD520).[11][12]

-

Calculate the concentration of pyocyanin (in µg/mL) using the following formula: Pyocyanin concentration (µg/mL) = OD520 x 17.072.[12][13]

-

Normalize the pyocyanin concentration to the bacterial growth by measuring the optical density of the culture at 600 nm (OD600) before extraction.

PqsR Reporter Strain Assay

This assay is used to determine the specific on-target activity of PqsR inhibitors.

Principle: An E. coli or P. aeruginosa reporter strain is engineered to express a reporter gene (e.g., lacZ or lux) under the control of a PqsR-dependent promoter, such as the pqsA promoter. In the presence of a PqsR agonist (e.g., PQS or HHQ), the reporter gene is expressed, leading to a measurable signal (e.g., colorimetric change or luminescence). PqsR antagonists will inhibit this signal in a dose-dependent manner.

General Procedure:

-

Grow the PqsR reporter strain to the mid-logarithmic phase.

-

In a microplate, add the reporter strain, a constant concentration of the PqsR agonist, and varying concentrations of the PqsR inhibitor.

-

Incubate the plate under appropriate conditions.

-

Measure the reporter gene expression using a suitable method (e.g., measuring β-galactosidase activity for a lacZ reporter or luminescence for a lux reporter).

-

Calculate the IC50 value, which is the concentration of the inhibitor that reduces the reporter signal by 50%.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the Pqs quorum sensing pathway, the mechanism of action of this compound, and the experimental workflow for assessing its activity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 9. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. opus.bsz-bw.de [opus.bsz-bw.de]

- 11. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]

- 12. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

PqsR-IN-1: A Technical Overview of its Attenuation of Pseudomonas aeruginosa Virulence

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the impact of PqsR-IN-1, a representative potent antagonist of the Pseudomonas aeruginosa Quorum Sensing (QS) regulator PqsR, on the expression of key virulence factors. The document details the underlying signaling pathways, the mechanism of inhibition, quantitative effects on virulence, and the experimental protocols used for these assessments.

The Pseudomonas aeruginosa Pqs Quorum Sensing System

Pseudomonas aeruginosa is an opportunistic pathogen that utilizes a complex cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of genes related to virulence and biofilm formation.[1][2] The pqs system, which uses 2-alkyl-4-quinolones (AQs) as signaling molecules, is a critical component of this network.[3]

The core of the pqs system is the LysR-type transcriptional regulator PqsR (also known as MvfR).[1][4] PqsR controls the expression of the pqsABCDE operon, which encodes the enzymes necessary for the biosynthesis of AQs, including 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4-quinolone, the Pseudomonas Quinolone Signal (PQS).[4][5] HHQ and PQS bind to PqsR, activating it and creating a positive feedback loop that amplifies signal production.[6] This activated PqsR-PQS complex then upregulates a suite of virulence genes responsible for the production of factors like pyocyanin, elastase, and rhamnolipids, and promotes biofilm maturation.[1][7] The pqs system is hierarchically integrated with other QS systems, such as las and rhl, creating a sophisticated regulatory network.[8][9]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance [frontiersin.org]

- 3. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 5. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis for Native Agonist and Synthetic Inhibitor Recognition by the Pseudomonas aeruginosa Quorum Sensing Regulator PqsR (MvfR) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

The Pqs Quorum Sensing System: A Technical Guide to Its Function and Inhibition by PqsR-IN-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its sophisticated cell-to-cell communication network, known as quorum sensing (QS).[1] This network allows the bacteria to coordinate gene expression, leading to the formation of biofilms and the production of virulence factors.[1][2] Among the interconnected QS circuits, the Pseudomonas Quinolone Signal (Pqs) system holds a critical position, regulating numerous virulence determinants.[3][4] This document provides an in-depth technical overview of the Pqs QS system, its hierarchical control, and its role in pathogenicity. Furthermore, it details the characteristics and mechanism of PqsR-IN-1, a potent small molecule inhibitor of the PqsR receptor, highlighting its potential as a novel anti-virulence therapeutic.

The Pseudomonas Quinolone Signal (Pqs) System

The Pqs system is one of the three primary QS circuits in P. aeruginosa, alongside the las and rhl systems which use acyl-homoserine lactones (AHLs) as signal molecules.[3][5] The Pqs system utilizes 2-alkyl-4(1H)-quinolones (AQs) for signaling and is integral to controlling the production of virulence factors like pyocyanin, elastase, and components necessary for biofilm formation.[3][6][7]

Core Components and Signaling Pathway

The Pqs signaling cascade is centered around the LysR-type transcriptional regulator PqsR (also known as MvfR).[7] The activation of PqsR is dependent on its binding to specific alkyl-quinolone signal molecules.

-

Biosynthesis of Signal Molecules: The synthesis of AQ signals is encoded by the pqsABCDE operon.[6] The enzymes produced from this operon synthesize 2-heptyl-4-quinolone (HHQ) , a primary signal molecule.

-

Conversion to PQS: HHQ can be converted into the more potent signal molecule 2-heptyl-3-hydroxy-4-quinolone (PQS) by the mono-oxygenase PqsH.[4][7]

-

Receptor Activation and Positive Feedback: Both HHQ and PQS can bind to and activate PqsR.[5] The activated PqsR-ligand complex then binds to the promoter region of the pqsABCDE operon, significantly upregulating its transcription.[3][7] This creates a positive feedback loop, amplifying the production of AQ signals.

-

Virulence Gene Expression: The activated PqsR complex also directly and indirectly regulates the expression of a wide array of virulence genes.[4] A key protein in this process is PqsE , encoded by the last gene in the pqsABCDE operon. PqsE has a regulatory role that links the Pqs system to the rhl system, thereby controlling additional virulence factors.[2][8]

Integration with Las and Rhl Systems

The Pqs system does not operate in isolation but is part of a complex regulatory hierarchy involving the las and rhl systems.[9]

-

The Las system is generally considered to be at the top of the hierarchy. The activated LasR regulator positively influences the expression of both rhlR and pqsR.[10][11]

-

The Rhl system exerts negative feedback on the Pqs system by repressing the pqsABCDE operon.[11]

-

Conversely, the Pqs system, through PqsE , positively regulates the Rhl system, creating a complex interplay that fine-tunes the expression of virulence factors in response to various environmental cues.[11]

This compound: A Potent PqsR Inhibitor

Given the central role of PqsR in controlling virulence, it has emerged as a highly attractive target for the development of anti-virulence drugs.[5][12] this compound (also referred to as Compound 18 in some literature) is a potent small molecule inhibitor of the PqsR transcriptional regulator.[13]

Mechanism of Action

This compound functions as a competitive inhibitor of PqsR.[5] It is believed to occupy the ligand-binding site on the PqsR protein, preventing the native agonists (HHQ and PQS) from binding and activating the receptor. This blockade prevents the conformational change required for PqsR to bind to the pqsA promoter, thereby shutting down the entire Pqs signaling cascade and the subsequent expression of virulence factors.[7]

Quantitative Efficacy and Cytotoxicity Data

Studies have quantified the inhibitory activity of this compound against different strains of P. aeruginosa and assessed its impact on virulence factor production and host cell toxicity.

Table 1: Inhibitory Activity of this compound

| Target | Strain | IC₅₀ (nM) | Effect on Pyocyanin Production | Reference |

|---|---|---|---|---|

| Pqs System | P. aeruginosa PAO1-L | 313 ± 156.2 | Reduced to 23% of control | [13] |

| Pqs System | P. aeruginosa PA14 | 342 ± 39.4 | Not specified |[13] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Concentration Range | Duration | Result | Reference |

|---|

| A549 (Human Lung Carcinoma) | 0 - 100 µM | 16 hours | No significant toxicity observed |[13] |

Key Experimental Protocols

The discovery and characterization of PqsR inhibitors like this compound rely on robust and reproducible bioassays. Below are detailed methodologies for two key experiments.

Protocol: PqsR Reporter Gene Assay

This assay is used to quantify the agonist or antagonist activity of a compound on the PqsR receptor in a controlled, heterologous system (e.g., E. coli).

-

Strain and Plasmid Preparation:

-

Utilize an E. coli strain (e.g., DH5α) co-transformed with two plasmids:

-

A plasmid expressing the P. aeruginosa pqsR gene.

-

A reporter plasmid containing a PqsR-responsive promoter (e.g., the promoter of pqsA) fused to a reporter gene, such as lacZ (encoding β-galactosidase) or luxCDABE (encoding luciferase).[11]

-

-

-

Culture Preparation:

-

Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics at 37°C with shaking.

-

The following day, subculture the overnight culture by diluting it 1:100 into fresh medium and grow to an OD₆₀₀ of approximately 0.15.[11]

-

-

Assay Plate Setup:

-

In a 96-well microtiter plate, add the subcultured reporter strain to each well.

-

For antagonist screening, add the native PqsR ligand (e.g., PQS) at a concentration near its EC₅₀ (e.g., 7.5 nM) to all wells except the negative control.[11]

-

Add the test compound (this compound) in a serial dilution across the plate. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) with shaking.

-

-

Signal Measurement:

-

If using a lacZ reporter, measure β-galactosidase activity using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside) and read the absorbance at 420 nm.

-

If using a lux reporter, measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the reporter signal to cell density (OD₆₀₀).

-

Plot the normalized signal against the concentration of the test compound to determine the IC₅₀ value.

-

Protocol: Pyocyanin Quantification Assay

This assay measures the production of the Pqs-regulated virulence factor pyocyanin from P. aeruginosa cultures.

-

Culture Preparation:

-

Grow a 10 mL overnight culture of P. aeruginosa (e.g., PAO1) for 16 hours at 37°C with shaking.[11]

-

Prepare a subculture and grow to mid-log phase.

-

-

Treatment with Inhibitor:

-

Inoculate fresh culture medium with the mid-log phase culture.

-

Add the test compound (this compound) or vehicle control (DMSO) at the desired concentrations.

-

Incubate for 16-24 hours at 37°C with shaking.

-

-

Pyocyanin Extraction:

-

Centrifuge 5 mL of the culture to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add 3 mL of chloroform and vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.

-

Centrifuge to separate the layers and carefully transfer the lower chloroform layer to a new tube.

-

-

Acidification and Quantification:

-

Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, pink-colored acidic aqueous layer.

-

Centrifuge to separate the layers.

-

Transfer the upper acidic layer to a cuvette or 96-well plate.

-

-

Measurement and Analysis:

-

Measure the absorbance of the pink solution at 520 nm (OD₅₂₀).

-

Calculate the pyocyanin concentration (μg/mL) by multiplying the OD₅₂₀ by 17.072.

-

Compare the pyocyanin production in treated samples to the vehicle control.

-

Conclusion

The Pqs quorum sensing system is a linchpin in the pathogenic arsenal of P. aeruginosa. Its intricate regulation and central role in controlling virulence make its key regulator, PqsR, an ideal target for novel therapeutic intervention. Small molecule inhibitors, such as this compound, demonstrate the viability of this anti-virulence strategy. By effectively shutting down Pqs signaling, this compound significantly reduces the production of key virulence factors without exhibiting significant cytotoxicity, representing a promising path toward adjunctive therapies that can disarm the pathogen and potentially resensitize it to conventional antibiotics. Further development and preclinical evaluation of PqsR inhibitors are critical next steps in combating drug-resistant P. aeruginosa infections.

References

- 1. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ovid.com [ovid.com]

- 4. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 5. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]

- 8. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small Molecule Disruption of Quorum Sensing Cross-Regulation in Pseudomonas aeruginosa Causes Major and Unexpected Alterations to Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Structural and Functional Analysis of PqsR-IN-1: A Dual Inhibitor of Quorum Sensing in Pseudomonas aeruginosa

Disclaimer: The specific compound "PqsR-IN-1" (also referred to as PqsR/LasR-IN-1 or compound 2a) is available from commercial suppliers but is not extensively detailed under this name in peer-reviewed literature.[1] This guide, therefore, presents a composite structural and functional analysis based on well-characterized dual inhibitors of the Pseudomonas aeruginosa quorum sensing (QS) regulators PqsR and LasR, for which "this compound" is a putative example. The methodologies and data presented are representative of the analysis pipeline for such anti-virulence agents.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, particularly in clinical settings, due to its intrinsic antibiotic resistance and the formation of resilient biofilms.[2][3] Its pathogenicity is largely orchestrated by a sophisticated cell-to-cell communication network known as quorum sensing (QS).[2] This network integrates multiple systems, primarily the las, rhl, and pqs systems, to control the expression of a wide array of virulence factors and biofilm maturation.[4]

The transcriptional regulators LasR and PqsR are central to this hierarchy. LasR, activated by its autoinducer 3-oxo-C12-HSL, sits at the top of the cascade and influences both the rhl and pqs systems.[5][6] PqsR, activated by 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor HHQ, controls the production of quinolone signals and a host of virulence factors, including the phenazine pigment pyocyanin.[7][8] Given their critical roles, both LasR and PqsR are prime targets for the development of anti-virulence therapies aimed at disarming the pathogen without exerting bactericidal pressure, which could drive resistance.[9]

This compound represents a class of compounds designed as dual inhibitors, targeting both the PqsR and LasR systems.[1] Such a strategy offers the potential for a more comprehensive shutdown of the QS network, leading to a more profound anti-virulence effect. This document provides a technical overview of the structural and functional analysis of such an inhibitor.

PqsR and LasR Signaling Pathways

The las and pqs quorum sensing systems are intricately linked. The LasR-autoinducer complex directly upregulates the transcription of pqsR, thereby placing the PqsR system under the control of the LasR system. Both systems ultimately contribute to the regulation of virulence factors such as elastase, pyocyanin, and biofilm formation. A dual inhibitor like this compound would be expected to intervene at both of these regulatory nodes.

References

- 1. Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Anti-virulence Therapeutic Strategies With a Focus on Dismantling Bacterial Membrane Microdomains, Toxin Neutralization, Quorum-Sensing Interference and Biofilm Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Surface association sensitizes Pseudomonas aeruginosa to quorum sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.sbmu.ac.ir [journals.sbmu.ac.ir]

- 7. Dual inhibitors of Pseudomonas aeruginosa virulence factors LecA and LasB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity [mdpi.com]

PqsR-IN-1: A Technical Guide to a Novel Anti-Virulence Agent Against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, largely due to its sophisticated cell-to-cell communication system, known as quorum sensing (QS). The Pseudomonas quinolone signal (PQS) pathway, regulated by the transcriptional regulator PqsR, plays a pivotal role in controlling the expression of a wide array of virulence factors and promoting biofilm formation. Consequently, PqsR has emerged as a promising target for the development of anti-virulence therapies. This document provides a comprehensive technical overview of PqsR-IN-1 (also known as Compound 18), a potent inhibitor of the PqsR receptor. We will delve into its mechanism of action, present its in vitro efficacy through quantitative data, and provide detailed experimental protocols for its evaluation. Furthermore, this guide includes visual representations of the PqsR signaling pathway and a standard experimental workflow to facilitate further research and development of this compound and other novel anti-virulence agents.

Introduction: The PqsR Quorum Sensing System

The PqsR (MvfR) protein is a LysR-type transcriptional regulator that is central to the PQS quorum sensing system in P. aeruginosa. This system, alongside the las and rhl systems, forms a complex and interconnected network that governs bacterial virulence and biofilm maturation.[1][2] The PqsR receptor is activated by its native ligands, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ).[3] Upon activation, PqsR initiates a positive feedback loop by upregulating the transcription of the pqsABCDE operon, which is responsible for the biosynthesis of alkylquinolones (AQs).[3] This signaling cascade leads to the production of various virulence factors, including the redox-active toxin pyocyanin, and promotes the formation of robust, antibiotic-tolerant biofilms.[2]

Given its critical role in pathogenicity, inhibiting PqsR presents an attractive anti-virulence strategy. By disrupting this signaling pathway, it is possible to attenuate the virulence of P. aeruginosa without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[2] this compound is a novel small molecule inhibitor designed to target the PqsR receptor, thereby disrupting the PQS quorum sensing system and mitigating the expression of virulence factors.

This compound: Mechanism of Action and Chemical Properties

This compound, chemically identified as 6-chloro-3-[(2-pentyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one, functions as a potent antagonist of the PqsR receptor.[4][5] It is hypothesized to act as a competitive inhibitor, binding to the ligand-binding domain of PqsR and preventing the binding of its native agonists, PQS and HHQ. This inhibition disrupts the downstream signaling cascade, leading to a significant reduction in the expression of PqsR-regulated genes.

Chemical Structure:

-

IUPAC Name: 6-chloro-3-[(2-pentyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one[5]

-

Molecular Formula: C₁₇H₁₈ClN₃OS[5]

-

Molecular Weight: 347.9 g/mol [5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound against Pseudomonas aeruginosa.

Table 1: PqsR Inhibition Activity of this compound

| P. aeruginosa Strain | IC₅₀ (nM) | Reference |

| PAO1-L | 313 ± 156.2 | [4] |

| PA14 | 342 ± 39.4 | [4] |

Table 2: Anti-Virulence Activity of this compound

| Virulence Factor | P. aeruginosa Strain | Assay Conditions | Result | Reference |

| Pyocyanin Production | PAO1-L | 3 x IC₅₀ of this compound | Reduced to 23% of control | [4] |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay Conditions | Result | Reference |

| A549 (Human Lung Carcinoma) | 0-100 µM, 16 hours | No significant toxicity | [4] |

Signaling Pathways and Experimental Workflows

PqsR Signaling Pathway

The following diagram illustrates the central role of PqsR in the Pseudomonas aeruginosa quorum sensing network.

Caption: PqsR Signaling Pathway in P. aeruginosa.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for assessing the anti-virulence properties of a PqsR inhibitor like this compound.

Caption: Experimental workflow for PqsR inhibitor evaluation.

Experimental Protocols

PqsR Reporter Gene Assay

This protocol is adapted from methodologies used for screening PqsR inhibitors and utilizes a reporter strain of P. aeruginosa where the expression of a reporter gene (e.g., lux operon for luminescence or lacZ for β-galactosidase activity) is under the control of a PqsR-regulated promoter, such as the pqsA promoter.

Materials:

-

P. aeruginosa reporter strain (e.g., PAO1-L containing a chromosomal pqsA-luxCDABE fusion)

-

Luria-Bertani (LB) broth

-

96-well microtiter plates (white, clear bottom for luminescence)

-

This compound stock solution (in DMSO)

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare Bacterial Inoculum: Grow the P. aeruginosa reporter strain overnight in LB broth at 37°C with shaking.

-

Dilute Culture: Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth.

-

Prepare Assay Plate:

-

Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

-

Add this compound at various concentrations to the wells. Include a DMSO-only control.

-

-

Incubation: Incubate the plate at 37°C with shaking for 16-24 hours.

-

Measurement: Measure the luminescence and OD₆₀₀ of each well using a plate reader.

-

Data Analysis:

-

Normalize the luminescence signal to the bacterial growth (luminescence/OD₆₀₀).

-

Calculate the percentage of inhibition relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Pyocyanin Production Assay

This protocol quantifies the production of pyocyanin, a blue-green phenazine pigment and a key virulence factor regulated by the PqsR system.

Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

King's A medium

-

This compound stock solution (in DMSO)

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer or plate reader

Procedure:

-

Culture Preparation: Grow P. aeruginosa overnight in LB broth. Inoculate 5 mL of King's A medium with the overnight culture to an initial OD₆₀₀ of 0.05.

-

Treatment: Add this compound at the desired concentration (e.g., 3x IC₅₀). Include a DMSO-only control.

-

Incubation: Incubate the cultures for 24-48 hours at 37°C with shaking.

-

Extraction:

-

Centrifuge the cultures at 4,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex to mix.

-

Centrifuge to separate the phases. The blue pyocyanin will be in the lower chloroform phase.

-

Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to mix.

-

Centrifuge to separate the phases. The pyocyanin, now red, will be in the upper aqueous phase.

-

-

Quantification: Measure the absorbance of the top aqueous layer at 520 nm.

-

Calculation: Calculate the concentration of pyocyanin (µg/mL) using the formula: Pyocyanin (µg/mL) = OD₅₂₀ x 17.072.[4]

-

Data Analysis: Compare the pyocyanin production in the treated samples to the control.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the total biofilm biomass.

Materials:

-

P. aeruginosa strain

-

LB broth

-

96-well flat-bottom microtiter plates

-

This compound stock solution (in DMSO)

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Plate reader

Procedure:

-

Prepare Inoculum: Grow P. aeruginosa overnight in LB broth. Dilute the culture 1:100 in fresh LB broth.

-

Prepare Assay Plate:

-

Add this compound at various concentrations to the wells of the 96-well plate. Include a DMSO-only control.

-

Add 100 µL of the diluted bacterial culture to each well.

-

-

Incubation: Incubate the plate statically at 37°C for 24 hours.

-

Washing: Gently discard the planktonic cells and wash the wells three times with sterile distilled water.

-

Staining:

-

Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the wells three times with sterile distilled water.

-

-

Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance at 550 nm using a plate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the DMSO control.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound against a human cell line.

Materials:

-

A549 human lung carcinoma cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for the desired time period (e.g., 16 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control.

Conclusion and Future Directions

This compound has demonstrated significant potential as a PqsR inhibitor, effectively reducing the production of key virulence factors in Pseudomonas aeruginosa at concentrations that are non-toxic to human cells. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential.

Future research should focus on:

-

In vivo efficacy: Comprehensive studies in animal models of P. aeruginosa infection are necessary to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.[6][7]

-

Spectrum of activity: Investigating the efficacy of this compound against a broader range of clinical isolates of P. aeruginosa is crucial to determine its potential for widespread clinical use.

-

Combination therapy: Exploring the synergistic effects of this compound with conventional antibiotics could lead to more effective treatment strategies for persistent and antibiotic-resistant P. aeruginosa infections.

-

Resistance development: Studies to assess the potential for P. aeruginosa to develop resistance to this compound are warranted.

By continuing to explore the potential of PqsR inhibitors like this compound, the scientific community can pave the way for novel anti-virulence strategies to combat the growing threat of antibiotic-resistant Pseudomonas aeruginosa.

References

- 1. Anti-quorum sensing and antibiofilm activity of coumarin derivatives against Pseudomonas aeruginosa PAO1: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PqsR-independent quorum-sensing response of Pseudomonas aeruginosa ATCC 9027 outlier-strain reveals new insights on the PqsE effect on RhlR activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Towards Translation of PqsR Inverse Agonists: From In Vitro Efficacy Optimization to In Vivo Proof‐of‐Principle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards Translation of PqsR Inverse Agonists: From In Vitro Efficacy Optimization to In Vivo Proof-of-Principle - PubMed [pubmed.ncbi.nlm.nih.gov]

The PqsR Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Quorum Sensing Regulator in Pseudomonas aeruginosa

Introduction

In the realm of bacterial pathogenesis, the ability of microorganisms to communicate and coordinate their behavior is a critical determinant of virulence. This process, known as quorum sensing (QS), allows bacteria to collectively execute functions such as biofilm formation, virulence factor production, and antibiotic resistance. In the opportunistic human pathogen Pseudomonas aeruginosa, a complex and hierarchical QS network governs its pathogenic lifestyle. Central to this network is the Pseudomonas quinolone signal (PQS) pathway, orchestrated by the transcriptional regulator PqsR (also known as MvfR). This technical guide provides a comprehensive overview of the PqsR signaling pathway, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of PqsR regulation, its role in virulence, and its potential as a therapeutic target, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Core of the PqsR Signaling System

The PqsR protein is a member of the LysR-type transcriptional regulator (LTTR) family, characterized by a conserved N-terminal helix-turn-helix (HTH) DNA-binding domain and a C-terminal ligand-binding domain.[1] PqsR plays a pivotal role in controlling the expression of the pqsABCDE operon, which is responsible for the biosynthesis of 2-alkyl-4-quinolones (AQs), including the signaling molecule 2-heptyl-4-hydroxyquinoline (HHQ) and its more potent derivative, the Pseudomonas quinolone signal (PQS).[1][2]

The signaling cascade initiates with the basal level expression of the pqsABCDE operon. The gene products PqsA, PqsB, PqsC, and PqsD synthesize HHQ.[3][4] PqsH, a monooxygenase, then converts HHQ to PQS.[3][4] Both HHQ and PQS can function as signaling molecules by binding to the ligand-binding domain of PqsR.[2] This binding event induces a conformational change in PqsR, enhancing its affinity for the promoter region of the pqsABCDE operon.[1] This creates a positive autoinduction loop, leading to a rapid amplification of AQ production.[3] PQS exhibits a significantly higher affinity for PqsR compared to HHQ, being approximately 100-fold more active in inducing PqsR-dependent gene expression.[2][5]

The final gene in the operon, pqsE, encodes a protein that acts as a crucial link between the PQS and the rhl quorum-sensing systems. PqsE is not required for AQ biosynthesis but modulates the activity of the RhlR transcriptional regulator, thereby influencing the expression of a distinct set of virulence genes.[6][7]

Hierarchical Regulatory Control

The PqsR signaling pathway is intricately integrated into the broader P. aeruginosa QS network, which also includes the las and rhl systems. The las system, regulated by the transcriptional regulator LasR and its autoinducer 3-oxo-C12-homoserine lactone (3O-C12-HSL), sits at the top of this hierarchy. Activated LasR directly upregulates the transcription of pqsR, thus activating the PQS system.[8] Conversely, the rhl system, controlled by the regulator RhlR and its autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), exerts a negative regulatory effect on the PQS system by repressing pqsR transcription.[8] This complex interplay allows for fine-tuned control of virulence gene expression in response to various environmental cues.

Role in Virulence and Biofilm Formation

The PqsR signaling pathway is a master regulator of virulence in P. aeruginosa. It controls the production of numerous virulence factors, including the redox-active phenazine pigment pyocyanin, elastase, and rhamnolipids.[9] Furthermore, the PQS molecule itself contributes to virulence through mechanisms independent of PqsR, such as iron chelation and the induction of membrane vesicle formation.[2]

Biofilm formation, a key strategy for persistent infections, is also heavily influenced by the PqsR pathway. PqsR is required for the development of robust and structured biofilms.[9] This is, in part, due to its control over the production of extracellular DNA (eDNA), a critical component of the biofilm matrix.

Quantitative Data on PqsR Interactions

Understanding the quantitative aspects of ligand binding and inhibition is crucial for drug development. The following tables summarize key quantitative data from the literature.

Table 1: Ligand Binding Affinities for PqsR

| Ligand | Dissociation Constant (Kd) | Method | Reference |

| PQS | 1.2 ± 0.3 µM | Förster Resonance Energy Transfer (FRET) | [10] |

| PQS | 1.2 ± 0.3 µM | Isothermal Titration Calorimetry (ITC) | [11] |

| HHQ | ~100-fold lower affinity than PQS | Competition Assays | [2][5] |

| Novel Quinazolinone Antagonist (Compound 61) | 10 nM | Isothermal Titration Calorimetry (ITC) | [12] |

Table 2: IC50 Values of Selected PqsR Inhibitors

| Inhibitor | IC50 Value | Assay System | Reference |

| Compound 1 | 20.22 µM | PQS system inhibition in P. aeruginosa PAO1 | [1] |

| Compound 40 | 0.25 ± 0.12 µM (PAO1-L), 0.34 ± 0.03 µM (PA14) | P. aeruginosa pqs-based QS bioreporter | [13][14] |

| Compound 20p | 8.6 µM (pyocyanin inhibition), 4.5 µM (biofilm inhibition) | P. aeruginosa PAO1 | [1] |

| Quinazolinone (QZN) derivative 8q | 4.5 µM | pqs system inhibition | [1] |

| Benzamidobenzoic acid derivative (Compound 5) | 6.2 µM | QS molecule production suppression | [1] |

Table 3: PqsR/PqsE-Regulated Gene Expression

| Gene | Function | Fold Change (pqsA mutant vs. WT) | Fold Change (pqsE induced vs. WT) | Reference |